molecular formula C16H21N3O2S B2798825 3-(1-methyl-1H-pyrazol-3-yl)-1-(m-tolylsulfonyl)piperidine CAS No. 2200472-88-2

3-(1-methyl-1H-pyrazol-3-yl)-1-(m-tolylsulfonyl)piperidine

Cat. No. B2798825
CAS RN: 2200472-88-2
M. Wt: 319.42
InChI Key: HXUSVRYJXXBCFV-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-3-yl)-1-(m-tolylsulfonyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as MTSESMP, and it is a piperidine-based compound that has a pyrazole ring attached to it.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Characterization : The compound has been involved in the synthesis of various chemical structures. For instance, tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was synthesized through a reaction involving (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate and methylhydrazine, highlighting its role in producing pyrazole derivatives with potential biological activities (Richter et al., 2009).

  • Intermediate for Crizotinib Synthesis : A three-step synthesis method was reported for 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, a drug used in cancer treatment. This demonstrates the compound's significance in pharmaceutical synthesis (Fussell et al., 2012).

Biological and Pharmacological Applications

  • Cannabinoid Receptor Antagonists : Derivatives of the compound have been explored for their potential as cannabinoid receptor antagonists. For instance, structure-activity relationships of pyrazole derivatives showed that specific modifications could lead to potent and selective brain cannabinoid CB1 receptor antagonistic activity, which could help in understanding the receptor's binding sites and potentially serve as pharmacological probes (Lan et al., 1999).

  • Anticholinesterase Agents : A study on the synthesis, in vitro and in silico evaluation of pyrazolines as new anticholinesterase agents indicates the potential application of such derivatives in treating neurodegenerative disorders, showcasing the compound's utility in developing treatments for diseases like Alzheimer's (Altıntop, 2020).

  • Antimicrobial Activity : Synthesis and antimicrobial activity investigation of derivatives highlighted their effectiveness against gram-positive bacteria, showing the compound's role in generating new antimicrobial agents (Prakash et al., 2011).

properties

IUPAC Name

1-(3-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-13-5-3-7-15(11-13)22(20,21)19-9-4-6-14(12-19)16-8-10-18(2)17-16/h3,5,7-8,10-11,14H,4,6,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUSVRYJXXBCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-3-yl)-1-(m-tolylsulfonyl)piperidine

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